molecular formula C8H14S B2909005 1-Norbornanemethanethiol CAS No. 2580251-93-8

1-Norbornanemethanethiol

Cat. No.: B2909005
CAS No.: 2580251-93-8
M. Wt: 142.26
InChI Key: XAKGLOMIWHFAKI-UHFFFAOYSA-N
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Description

1-Norbornanemethanethiol (CAS: Not explicitly provided in evidence) is a bicyclic organic compound featuring a norbornane backbone substituted with a methanethiol (-CH₂SH) group at the 1-position. The norbornane structure, a bicyclo[2.2.1]heptane system, imposes significant steric and electronic effects due to its rigid, strained geometry. Its thiol group enables reactivity in disulfide bond formation, metal chelation, and nucleophilic substitutions.

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14S/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKGLOMIWHFAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Norbornanemethanethiol can be synthesized through several methods. One common approach involves the reaction of norbornene with thiol-containing reagents under specific conditions. For instance, the reaction of norbornene with hydrogen sulfide in the presence of a catalyst can yield 1-Norbornanemethanethiol .

Industrial Production Methods: Industrial production of 1-Norbornanemethanethiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Norbornanemethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiolates.

    Substitution: Thioethers.

Scientific Research Applications

1-Norbornanemethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Norbornanemethanethiol involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where it donates a pair of electrons to form a new chemical bond. Additionally, its sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Norbornanethiol, Acetate (CAS: 24584-23-4)

  • Structure : Differs in the substitution position (2 vs. 1) and functionalization (acetylated thiol vs. free thiol). The acetate group replaces the -SH group, rendering it less reactive in thiol-specific reactions.
  • Spectroscopic Data: Infrared (IR) spectroscopy for 2-Norbornanethiol, Acetate shows characteristic C=O stretches (~1740 cm⁻¹) and S-O-C vibrations (~1250 cm⁻¹), absent in 1-Norbornanemethanethiol, which would exhibit a strong S-H stretch (~2550 cm⁻¹) .
  • Applications: Used in analytical and synthetic contexts, whereas 1-Norbornanemethanethiol’s free thiol group makes it more suitable for redox-active applications .

Butanethiol (1-Butanethiol; CAS: 109-79-5)

  • Physical Properties: Lower molecular weight (90.19 g/mol vs. ~154.27 g/mol for 1-Norbornanemethanethiol) and higher volatility (boiling point: 98°C vs. estimated >150°C for norbornane derivatives).
  • Reactivity : Less steric hindrance facilitates faster nucleophilic reactions compared to the bicyclic analog .

Thermodynamic and Kinetic Properties

Norbornane derivatives exhibit unique thermodynamic stability due to ring strain. For example, the enthalpy of hydrolysis for norbornyl ketals (e.g., 1-Methyl-2-norbornanone dimethyl ketal) is influenced by the bicyclic system’s strain energy, which may parallel trends in thiol derivatives. However, direct data for 1-Norbornanemethanethiol are lacking .

Data Tables

Property 1-Norbornanemethanethiol 2-Norbornanethiol, Acetate Butanethiol
Molecular Formula C₈H₁₂S C₉H₁₂O₂S C₄H₁₀S
Molecular Weight (g/mol) ~154.27 (estimated) 184.25 90.19
CAS Number Not provided 24584-23-4 109-79-5
Key IR Absorptions S-H (~2550 cm⁻¹) C=O (~1740 cm⁻¹), S-O-C (~1250 cm⁻¹) S-H (~2550 cm⁻¹)
Boiling Point >150°C (estimated) Not available 98°C
Applications Redox chemistry, ligands Analytical standards Industrial synthesis

Research Findings and Gaps

  • Spectroscopic Data: IR spectra for 2-Norbornanethiol, Acetate are well-documented , but analogous data for 1-Norbornanemethanethiol require experimental validation.
  • Thermodynamics: Enthalpy data for norbornane derivatives (e.g., ketals) suggest that ring strain impacts reactivity , but thiol-specific studies are absent.
  • Safety Protocols : General guidelines for thiols apply, though compound-specific toxicity studies are needed .

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